molecular formula C38H52N6O7 B020504 Atazanavir-d5 CAS No. 1132747-14-8

Atazanavir-d5

Katalognummer B020504
CAS-Nummer: 1132747-14-8
Molekulargewicht: 709.9 g/mol
InChI-Schlüssel: AXRYRYVKAWYZBR-CPSMPXDPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of the biaryl unit of Atazanavir, a critical component of its structure, has been achieved through a three-step continuous flow process. This method involved Pd-catalyzed Suzuki–Miyaura cross-coupling, followed by hydrazone formation and a subsequent hydrogenation step, resulting in a 74% overall yield. This synthesis strategy highlights the complexities and efficiencies in creating Atazanavir's core structure (Dalla-Vechia et al., 2013).

Molecular Structure Analysis

Atazanavir's molecular structure has been investigated through Density Functional Theory (DFT), revealing insights into its electronic properties, atomic charges, and molecular interactions with potential targets. This computational study supports Atazanavir's potential as an inhibitor for specific viral enzymes, underscoring the significance of its structural characteristics (Shahab et al., 2020).

Chemical Reactions and Properties

Research has identified and profiled circulating metabolites of Atazanavir, providing insights into its in vivo metabolism. This identification of metabolites, including N-dealkylation products and hydroxylated compounds, is crucial for understanding Atazanavir's pharmacokinetics and potential interactions (Heine et al., 2009).

Physical Properties Analysis

The crystal structure of Atazanavir has been elucidated using synchrotron X-ray powder diffraction, offering a detailed view of its solid-state characteristics. The analysis revealed the importance of hydrogen bonding in the crystal energy, which is surprising given the molecule's limited number of classical hydrogen bond donors. This structural information is essential for understanding Atazanavir's stability and formulation challenges (Kaduk et al., 2020).

Wissenschaftliche Forschungsanwendungen

  • HIV-1 Infection Treatment : Atazanavir-d5 is effective in improving virological and immunological markers in adult patients with HIV-1 infection and is well tolerated (Croom, Dhillon, & Keam, 2009). Switching to a regimen containing atazanavir results in better maintenance of virologic suppression, comparable safety profile, and improved lipid parameters (Gatell et al., 2007).

  • Potential in Treating SARS-CoV-2 : Atazanavir exhibits inhibitory potency against SARS-CoV-2 3C-like proteinase, showing potential as an effective treatment strategy (Beck et al., 2020).

  • Pharmacological Research : The metabolites of atazanavir may contribute to its effectiveness and toxicity. A developed metabolic screening method can be used for further clinical pharmacological research (Heine et al., 2009).

  • Lipodystrophy Management in HIV-Infected Patients : Atazanavir rapidly regresses dorsocervical and abdominal fat accumulations in HIV-infected patients, suggesting its role in managing lipodystrophy (Haerter et al., 2004).

  • Cardiac Health : It has been associated with cardiac rhythm disturbances, necessitating further investigation into its cardiac effects (Busti et al., 2006).

  • Myocardial Infarction-Induced Cardiac Fibrosis : Atazanavir attenuates myocardial infarction-induced cardiac fibrosis by blocking inflammatory cascades through the HMGB1/TLR 9 signaling pathway (Zhang et al., 2018).

  • Nephrotoxicity : Atazanavir has the potential to cause crystalline precipitation in urine and renal tissues, leading to crystalluria, urolithiasis, acute kidney injury, or chronic kidney disease (Hara et al., 2015).

  • Hyperbilirubinemia and Jaundice : Its use is associated with increases in serum bilirubin, and some patients experience significant hyperbilirubinemia and jaundice (Rodríguez-Nóvoa et al., 2008).

  • Pharmacogenetics : The 3435C-->T polymorphism at the multidrug resistance gene 1 (MDR1) predicts plasma levels of atazanavir and the risk of hyperbilirubinemia in patients with HIV (Rodríguez Nóvoa et al., 2006).

Safety And Hazards

Atazanavir can cause serious eye damage and damage to organs through prolonged or repeated exposure . Transient grade 3–4 hyperbilirubinemia was the main adverse outcome reported in children and adolescents exposed to Atazanavir .

Eigenschaften

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i9D,10D,11D,14D,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYRYVKAWYZBR-CPSMPXDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H]([C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649446
Record name Methyl [(5S,10S,11S,14S)-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-11-[(~2~H_5_)phenylmethyl]-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

709.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atazanavir-d5

CAS RN

1132747-14-8
Record name Methyl [(5S,10S,11S,14S)-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-11-[(~2~H_5_)phenylmethyl]-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atazanavir-d5
Reactant of Route 2
Reactant of Route 2
Atazanavir-d5
Reactant of Route 3
Reactant of Route 3
Atazanavir-d5
Reactant of Route 4
Atazanavir-d5
Reactant of Route 5
Reactant of Route 5
Atazanavir-d5
Reactant of Route 6
Reactant of Route 6
Atazanavir-d5

Citations

For This Compound
16
Citations
R ter Heine, MJX Hillebrand, H Rosing… - Drug metabolism and …, 2009 - ASPET
Atazanavir is a commonly prescribed protease inhibitor for treatment of HIV-1 infection. Thus far, only limited data are available on the in vivo metabolism of the drug. Three systemic …
Number of citations: 26 dmd.aspetjournals.org
N Phung, K Kuncze, H Okochi, A Louie… - Rapid …, 2018 - Wiley Online Library
… Atazanavir (ATV) sulfate reference compound and deuterated atazanavir-d5 (ATV-d5) internal standard (IS) were purchased from US Pharmacopeia (USP, Rockville, MD, USA) and …
R Ter Heine, CG Alderden‐Los… - … Journal Devoted to …, 2007 - Wiley Online Library
For the quantification of all currently approved non‐nucleoside reverse transcriptase inhibitors and protease inhibitors, including the new protease inhibitor darunavir and the active …
AR Nookala, J Li, A Ande, L Wang, NK Vaidya, W Li… - PLoS …, 2016 - journals.plos.org
… Atazanavir d5 was used as an IS for all the analytes. Standard curves for each analyte with IS were generated in blank HLMs incubation mixture as described above. The carry over test …
Number of citations: 10 journals.plos.org
J Marlet, C Lier, E Roch, M Maugey, A Moreau… - Antiviral Research, 2020 - Elsevier
… Briefly, 200 μL of plasma samples were thoroughly mixed with 400 μL of 0.1% formic acid in acetonitrile and internal standard solution (20 μL; atazanavir-D5). The mixture was …
Number of citations: 4 www.sciencedirect.com
E Abe, L Assoumou, P de Truchis… - British journal of …, 2021 - Wiley Online Library
… (Asqualab, Paris, France and ACQ Science GmbH, Germany) were treated with 75 μL of methanol (precipitation reagent) containing internal standard (amprénavir-D4, atazanavir-D5, …
Number of citations: 3 bpspubs.onlinelibrary.wiley.com
A Fayet, A Béguin, BM de Tejada… - Therapeutic drug …, 2008 - journals.lww.com
Total plasma concentrations are used for therapeutic drug monitoring of antiretroviral drugs, whereas antiviral activity is expected to depend on unbound concentrations. The …
Number of citations: 47 journals.lww.com
K Watanabe, E Kuehn, E Varesio, G Hopfgartner - Chromatography, 2015 - jstage.jst.go.jp
To support therapeutic drug monitoring (TDM) a quantitative method for eight HIV protease inhibitors (PIs): nelfinavir, amprenavir, indinavir, saquinavir, atazanavir, darunavir, ritonavir …
Number of citations: 3 www.jstage.jst.go.jp
AJ Kleinman, C Xu, ML Cottrell… - Frontiers in …, 2020 - frontiersin.org
… Plasma and tissue homogenates were then extracted by protein precipitation with isotopically labeled internal standards (atazanavir-d5 and darunavir-d9 for tissue and plasma, …
Number of citations: 6 www.frontiersin.org
J Späth, P Arumugam, RH Lindberg, OA Abafe… - Water SA, 2021 - ajol.info
The presence of micropollutants, such as pharmaceuticals and personal care products, in surface and ground water has escalated globally, leading to adverse effects on aquatic …
Number of citations: 14 www.ajol.info

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.